molecular formula C7H4BrFN2 B11887188 6-Bromo-7-fluoroimidazo[1,5-a]pyridine

6-Bromo-7-fluoroimidazo[1,5-a]pyridine

Katalognummer: B11887188
Molekulargewicht: 215.02 g/mol
InChI-Schlüssel: ORZYJPXPYBQKGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-fluoroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazo[1,5-a]pyridine core, making it a valuable scaffold for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-fluoropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-7-fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which are valuable intermediates in pharmaceutical and material science applications .

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-fluoroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the derivative used .

Vergleich Mit ähnlichen Verbindungen

  • 7-Bromo-6-fluoroimidazo[1,5-a]pyridine
  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
  • 3-Bromo-7-fluoroimidazo[1,2-a]pyridine

Comparison: 6-Bromo-7-fluoroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a different set of properties that can be exploited in various applications. For example, the position of the bromine and fluorine atoms can influence the compound’s binding affinity to biological targets and its overall stability .

Eigenschaften

Molekularformel

C7H4BrFN2

Molekulargewicht

215.02 g/mol

IUPAC-Name

6-bromo-7-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-6-3-11-4-10-2-5(11)1-7(6)9/h1-4H

InChI-Schlüssel

ORZYJPXPYBQKGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN2C1=CN=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.